N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives can interact with various biological targets, including carbonic anhydrases .
Mode of Action
The compound acts as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . It facilitates the solvent-free cyclo-condensation of structurally diverse organic aldehydes, benzil, and ammonium nitriles .
Biochemical Pathways
Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix, which plays a role in tumor hypoxia and cell proliferation .
Result of Action
The compound’s action results in the high-yielding synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been used as a catalyst in solvent-free conditions, indicating its stability and efficacy in such environments .
Biochemical Analysis
Biochemical Properties
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many solid tumors . The compound’s inhibitory effect on CA IX has been studied, revealing its potential as an antiproliferative agent .
Cellular Effects
The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with CA IX. It shows excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM . This reveals its remarkable selectivity for CA IX over CA II, suggesting a specific binding interaction with this enzyme .
Metabolic Pathways
Its interaction with CA IX suggests it may play a role in pathways involving this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves the reaction of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted sulfonamides.
Scientific Research Applications
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(phenylsulfonyl)benzenesulfonamide
- N-fluorobenzenesulfonimide
- N-butyl-benzenesulfonamide
Uniqueness
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzenesulfonamides and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-28(25,19-9-3-1-4-10-19)22-18-14-13-17-8-7-15-23(21(17)16-18)29(26,27)20-11-5-2-6-12-20/h1-6,9-14,16,22H,7-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXXREGASDINOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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